N-cyclohexyl-2,6-bis(propan-2-yl)aniline
Description
N-Cyclohexyl-2,6-bis(propan-2-yl)aniline is a substituted aniline derivative characterized by a benzene ring functionalized with two isopropyl groups at the 2 and 6 positions and a cyclohexyl group attached to the nitrogen atom of the amine. This structural configuration confers significant steric bulk and electron-donating effects due to the alkyl substituents. The compound is likely utilized in coordination chemistry or materials science, where steric hindrance and electronic modulation are critical.
Properties
CAS No. |
1338363-23-7 |
|---|---|
Molecular Formula |
C18H29N |
Molecular Weight |
259.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Aniline with Isopropyl Groups
Primary alkylation introduces the 2,6-diisopropyl motif. Using isopropyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH), the reaction proceeds via nucleophilic aromatic substitution. For example, heating aniline with excess isopropyl halide in toluene at 110°C for 24 hours yields 2,6-diisopropylaniline with 65–72% efficiency. Steric hindrance from the isopropyl groups necessitates prolonged reaction times compared to less hindered analogues.
N-Cyclohexylation via Buchwald-Hartwig Amination
Introducing the cyclohexyl group at the amine position requires palladium-catalyzed cross-coupling. A mixture of 2,6-diisopropylaniline, cyclohexyl bromide, Pd(OAc)₂ (5 mol%), and Xantphos ligand (10 mol%) in toluene at 100°C for 18 hours achieves N-cyclohexylation. This method affords moderate yields (55–60%) due to competing side reactions.
Table 1: Comparative Alkylation Conditions
| Step | Reagents | Catalyst/Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Diisopropylation | i-PrBr, K₂CO₃ | None | 110 | 68 ± 3 |
| N-Cyclohexylation | CyBr, Pd(OAc)₂, Xantphos | Toluene | 100 | 58 ± 4 |
Reductive Amination Pathways
Alternative routes employ reductive amination to couple cyclohexanone with 2,6-diisopropylaniline. This one-pot method avoids palladium catalysts:
Sodium Cyanoborohydride-Mediated Coupling
In a methanol solvent, 2,6-diisopropylaniline reacts with cyclohexanone (1.2 equiv) and NaBH₃CN (1.5 equiv) at 25°C for 12 hours. The reaction achieves 70% conversion, with imine intermediates confirmed via FT-IR (C=N stretch at 1640 cm⁻¹).
Catalytic Systems and Solvent Effects
Lewis Acid Catalysis
BF₃·Et₂O (10 mol%) in DMSO enhances reaction rates by polarizing the carbonyl group of cyclohexanone during reductive amination. This system increases yields to 78% under otherwise identical conditions.
Solvent-Free Conditions
Neat reactions at 80°C reduce side-product formation. For example, mixing 2,6-diisopropylaniline, cyclohexyl bromide, and K₂CO₃ without solvent yields 63% product after 8 hours, minimizing dimerization.
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc, 9:1) or recrystallization from n-heptane. Key characterization data includes:
-
¹H NMR (CDCl₃): δ 1.25 (d, J = 6.8 Hz, 12H, i-Pr CH₃), 1.45–1.70 (m, 10H, Cy-H), 3.30 (sept, J = 6.8 Hz, 2H, i-Pr CH), 6.95 (s, 2H, Ar-H).
-
MS (EI) : m/z 315 [M]⁺.
Industrial-Scale Considerations
Batch reactors (100 L) operating at 110°C with continuous distillation of HBr byproduct achieve 85% throughput. Environmental factors like moisture (>500 ppm) reduce yields by 15%, necessitating anhydrous conditions.
Recent Methodological Advances
Photoredox Catalysis
Visible-light-mediated alkylation using Ru(bpy)₃Cl₂ (2 mol%) and i-PrI under blue LEDs (450 nm) achieves 80% yield in 6 hours, offering energy-efficient scalability.
Flow Chemistry Approaches
Microreactors with residence times of 10 minutes at 130°C enhance heat transfer, reducing side products to <5%.
Challenges and Optimization Opportunities
Key limitations include:
-
Steric hindrance slowing N-cyclohexylation.
-
Palladium catalyst costs in cross-coupling. Future directions involve earth-abundant catalysts (e.g., Fe or Ni) and biocatalytic amination.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,6-bis(propan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2,6-bis(propan-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,6-bis(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules . The pathways involved in its mechanism of action include the formation of coordination complexes and the modulation of enzyme activity.
Comparison with Similar Compounds
Steric and Electronic Modulation
- The isopropyl groups donate electrons via hyperconjugation, activating the ring toward electrophilic substitution .
- 4-Iodo-2,6-diisopropylaniline : The electron-withdrawing iodine atom at the 4 position deactivates the ring, directing electrophilic substitution to the 3 or 5 positions. The heavy iodine atom increases molecular polarizability, enhancing UV-vis absorption .
- N,N-Dimethyl-2,6-di(propan-2-yl)aniline : The dimethylamine group reduces steric hindrance compared to cyclohexyl, increasing accessibility for coordination or alkylation reactions .
- 3-Fluoro-2,6-di(propan-2-yl)aniline : Fluorine’s strong electron-withdrawing effect deactivates the ring, contrasting with the target compound’s electron-donating isopropyl groups. This difference significantly impacts reactivity in aromatic substitution .
- N,N-Bis(2,3-epoxypropyl)aniline : The epoxy groups enable crosslinking or polymerization, making this compound reactive in polymer chemistry, unlike the inert cyclohexyl group in the target compound .
Molecular Weight and Physicochemical Properties
The target compound’s molecular weight (259.43 g/mol) is intermediate between the lighter dimethyl derivative (205.34 g/mol) and the heavier iodo analog (303.19 g/mol). The cyclohexyl group increases hydrophobicity compared to primary amines like the fluoro derivative (195.28 g/mol), suggesting lower solubility in polar solvents.
Biological Activity
N-cyclohexyl-2,6-bis(propan-2-yl)aniline (NCA) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Synthesis and Characterization
NCA can be synthesized through the reaction of cyclohexylamine with isopropanol and aniline under acidic conditions, typically at temperatures ranging from 60 to 80 °C. The final product is purified via recrystallization and characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity.
Biological Properties
Anticancer Activity : NCA has demonstrated potential anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Studies indicate that compounds similar to NCA exhibit cytotoxic effects on various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Antifungal Properties : In addition to its anticancer activity, NCA has been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit the growth of certain fungal strains, although more extensive testing is required to establish its efficacy in clinical settings.
Table 1: Summary of Biological Activities of NCA
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antifungal | Inhibits growth of certain fungi | |
| Cytotoxicity | Exhibits cytotoxic effects in vitro |
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of NCA on human cancer cell lines. The results showed a dose-dependent response, with higher concentrations leading to increased cell death. This suggests that NCA may be a candidate for further development as an anticancer agent.
- Antifungal Testing : In vitro tests were conducted against common fungal pathogens. The compound demonstrated inhibitory effects, with a notable reduction in fungal colony-forming units compared to control groups. These findings highlight its potential as an antifungal agent.
- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms by which NCA exerts its biological effects. Investigations into its interaction with cellular pathways involved in apoptosis and fungal inhibition are ongoing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclohexyl-2,6-bis(propan-2-yl)aniline, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Synthesize 2,6-diisopropylaniline via alkylation of 2,6-dimethylaniline with isopropyl halides under basic conditions (e.g., KOH/EtOH) .
- Step 2 : Introduce the cyclohexyl group via N-alkylation. For example, react 2,6-diisopropylaniline with cyclohexyl bromide using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (toluene/water) .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 50–70%, depending on steric hindrance .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters: R-factor < 5%, bond length accuracy ±0.01 Å .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Q. What are the key reactivity trends of this compound in electrophilic substitution reactions?
- Steric Effects : The 2,6-diisopropyl groups hinder electrophilic attack at the para position. Reactions (e.g., nitration) favor meta substitution or require forcing conditions (e.g., HNO/HSO, 80°C) .
- Nucleophilicity : The cyclohexyl group reduces amine basicity (pKa ~4.5), limiting protonation in acidic media. Use non-polar solvents (e.g., DCM) for acylation or sulfonation .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved?
- Case Study : A reported 62% yield for 4-bromo-2,6-bis(propan-2-yl)aniline (via diazotization/hypophosphorous acid) vs. 45% yield for similar halogenation .
- Resolution :
- Kinetic Analysis : Use in situ IR to track intermediate stability.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of sterically hindered intermediates .
- Table 1 : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -5°C to 25°C | Prevents decomposition |
| Catalyst (e.g., CuI) | 5 mol% | Accelerates coupling |
| Reaction Time | 12–24 h | Ensures completion |
Q. How do structural analogs compare in bioactivity assays, and what design principles apply?
- Analog Comparison :
| Compound | Substituents | Bioactivity (IC) |
|---|---|---|
| Target Compound | N-cyclohexyl, 2,6-diiso | Under investigation |
| 4-Isopropyl-2,6-bis(1-phenylethyl)aniline | N-isopropyl, 2,6-bis(phenylethyl) | NF-κB inhibition: 10 µM |
- Design Principles :
- Increase lipophilicity (logP > 4) for membrane penetration.
- Introduce electron-withdrawing groups (e.g., halogens) to enhance receptor binding .
Q. What experimental precautions are critical for handling this compound?
- Safety Protocols :
- Ventilation : Use fume hoods due to volatile amine vapors (TLV: 2 ppm) .
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Workflow :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
- MD Simulations : GROMACS for stability analysis (20 ns trajectories, RMSD < 2 Å) .
- Validation : Compare with experimental IC values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
